
N-Methylbenzimidoyl chloride
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Overview
Description
N-Methylbenzimidoyl chloride is a useful research compound. Its molecular formula is C8H8ClN and its molecular weight is 153.61 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloride group in N-methylbenzimidoyl chloride undergoes nucleophilic substitution with a range of nucleophiles, forming stable imidoyl derivatives:
Mechanism : The reaction proceeds via a two-step process:
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Nucleophilic attack at the electrophilic carbon adjacent to chlorine.
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Elimination of HCl, stabilized by bases like triethylamine .
DFT studies confirm a planar transition state with partial negative charge development on the nucleophile.
Condensation with Hydrazines
This compound reacts exothermically with hydrazines to form tri-substituted amidrazones, as demonstrated by 1H NMR and HRMS data :
textPhC(Cl)=NMe + H₂NNMe₂ → PhC(NHMe)=NNMe₂ + HCl
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Key Example : Reaction with 1,1-dimethylhydrazine in toluene yields N¹,N¹,N³-trimethylbenzamidrazone (94% yield) .
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Solid-State Structure : X-ray crystallography reveals a planar amidrazone core stabilized by intramolecular hydrogen bonding (N–H···N distance: 2.12 Å) .
Acylation Reactions
The compound acts as an acylating agent, transferring the benzimidoyl group to nucleophiles:
Substrate | Product Class | Application | Source |
---|---|---|---|
Alcohols | Imidate esters | Prodrug synthesis | |
Thiols | Thioimidates | Coordination chemistry ligands | |
Amines | Amidines | Bioactive molecule intermediates |
Kinetic Control : Reactions with primary amines favor mono-acylation at −20°C, while higher temperatures lead to bis-acylated byproducts.
Coordination Chemistry
This compound-derived amidrazones form complexes with transition metals:
text[RhCl₃(PhC(NHMe)=NNMe₂)] → Rh(III) complexes (λmax = 420 nm)
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Applications : Catalytic C–H activation and asymmetric synthesis .
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Spectroscopic Data : IR spectra show ν(C=N) at 1,620–1,650 cm⁻¹, confirming ligand coordination .
Industrial and Pharmacological Relevance
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API Synthesis : Intermediate in antivirals and kinase inhibitors .
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Scale-Up : Kilogram-scale reactions achieve >90% purity via short-path distillation .
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Stability : Decomposes above 150°C; store under inert gas at −20°C .
This compound’s modular reactivity and compatibility with diverse reaction conditions make it indispensable in modern organic synthesis. Ongoing research focuses on enantioselective transformations and green chemistry applications .
Properties
CAS No. |
72017-01-7 |
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Molecular Formula |
C8H8ClN |
Molecular Weight |
153.61 g/mol |
IUPAC Name |
N-methylbenzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H8ClN/c1-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
KFVKPSOJAAJVSR-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(C1=CC=CC=C1)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.